6-喹啉磺酰胺, 1,2-二氢-2-氧代-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

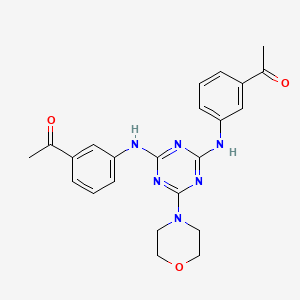

The synthesis of 6-Quinolinesulfonamide derivatives often involves chlorosulfonation of quinazolinediamine to afford the sulfonyl chloride, which is then treated with amines to produce desired products. This approach has shown substantial antimalarial activity among several derivatives, although research in this area was phased out in favor of more potent series (Elslager et al., 1984). Additionally, novel quinolines have been synthesized as potential anticancer and radioprotective agents, demonstrating the versatility of this scaffold in drug development (Ghorab et al., 2008).

Molecular Structure Analysis

The molecular structure of 6-Quinolinesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to the quinoline nucleus. This modification significantly influences the compound's electronic properties and reactivity. For instance, the introduction of various substituents on the quinoline ring can lead to compounds with high fluorescence and potential for linking to biomolecules (Stadlbauer et al., 2006).

Chemical Reactions and Properties

6-Quinolinesulfonamides undergo a variety of chemical reactions, including cyclization and substitution, which are instrumental in the synthesis of diverse heterocyclic compounds. For example, FeCl3·6H2O catalyzed intramolecular allylic amination allows the synthesis of dihydroquinolines and quinolines with good to excellent yields (Wang et al., 2012). Furthermore, copper- or palladium-catalyzed cyclodehydration has been utilized for the regioselective synthesis of substituted quinolines, highlighting the compound's versatility in organic synthesis (Gabriele et al., 2007).

科学研究应用

合成和反应

- 6-喹啉磺胺类化合物一直是化学合成领域的研究对象。例如,4-氯-3-喹啉磺胺类化合物经转化成为1,4-二氢-4-硫代-3-喹啉磺胺类化合物,经甲基化后形成4-甲硫基-3-喹啉磺胺类化合物。这些化合物随后被氧化以产生1,4-二氢-4-酮-3-喹啉磺胺类化合物 (Skrzypek, 2005)。

抗菌活性

- 一些喹啉磺胺类衍生物,如2-氧代-1,2-二氢喹喔啉-6-磺酰叠氮化合物,已经在体外显示出对各种革兰氏阳性和阴性菌株的广谱活性 (Obafemi & Akinpelu, 2005)。

光伏应用

- 喹啉磺胺类衍生物已经在光伏领域得到探索。4H-吡喃[3,2-c]喹啉衍生物已被用于有机-无机光二极管制备中,显示出在光伏器件中的潜在应用 (Zeyada, El-Nahass, & El-Shabaan, 2016)。

免疫调节活性

- 喹啉磺胺类衍生物显示出免疫调节活性。例如,对7-乙基-9-乙基-6-氧代-6,9-二氢[1,2,5]硒氮杂喹啉-7-羧酸酯的研究显示其对白血病细胞具有特异的抗增殖/细胞毒活性,并具有作为免疫调节剂的潜力 (Jantová等,2017)。

光谱和光诱导过程

- 喹啉磺胺类化合物的光谱性质已被研究,揭示了它们在光诱导过程中的潜力。对喹啉磺胺类衍生物的硒氮杂喹啉酮的光激发进行的研究显示出顺磁性物种的形成和分子氧的活化 (Barbieriková等,2011)。

计算研究

- 对8-喹啉磺胺进行了计算研究,以了解其分子结构、电子性质和药物应用潜力。这些研究包括HOMO-LUMO能量、MEP和分子对接的分析 (FazilathBasha et al., 2021)。

作用机制

Mode of Action

The specifics of these interactions and the resulting changes are subject to ongoing research .

Biochemical Pathways

It’s likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

The compound likely interacts with its targets at the molecular level, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-oxo-1,2-dihydroquinoline-6-sulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .

属性

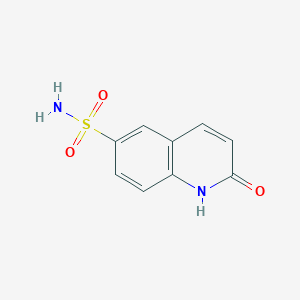

IUPAC Name |

2-oxo-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLIMCWDWFKSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

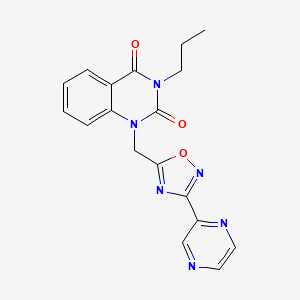

![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2484516.png)

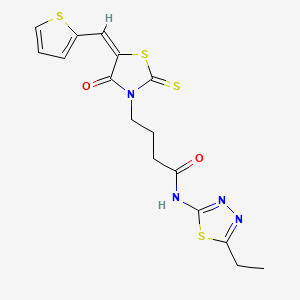

![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)

![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)

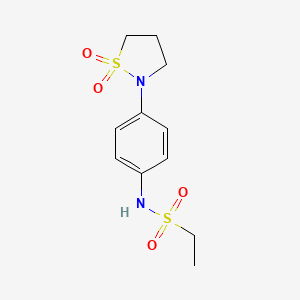

![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)